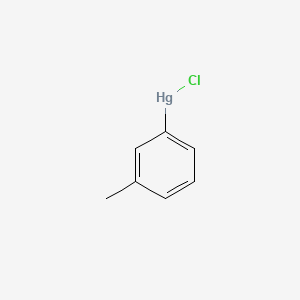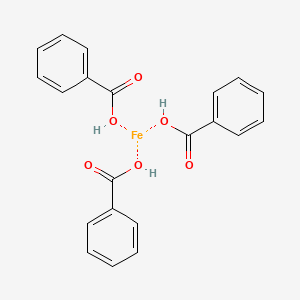
Eisenbenzoat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eisenbenzoat can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C7H5NaO2→Fe(C7H5O2)3+3NaCl
The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as recrystallization to further purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Eisenbenzoat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.
Reduction: Under certain conditions, this compound can be reduced to iron(II) benzoate.
Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various salts like sodium chloride (NaCl) or sodium nitrate (NaNO3).
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3) and benzoic acid (C7H6O2).
Reduction: Iron(II) benzoate (Fe(C7H5O2)2).
Substitution: Compounds such as iron(III) chloride (FeCl3) or iron(III) nitrate (Fe(NO3)3).
Applications De Recherche Scientifique
Eisenbenzoat has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an iron supplement or in drug delivery systems.
Industry: this compound is used in the production of pigments, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Eisenbenzoat involves its interaction with molecular targets such as enzymes and receptors. In biological systems, this compound can release iron ions, which are essential for various cellular processes. The iron ions can participate in redox reactions, catalyze enzymatic reactions, and facilitate electron transport. The benzoate ions may also play a role in modulating the activity of certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Eisenbenzoat can be compared with other iron-containing compounds such as:
Iron(III) chloride (FeCl3): Unlike this compound, iron(III) chloride is highly soluble in water and is commonly used as a coagulant in water treatment.
Iron(III) nitrate (Fe(NO3)3): This compound is also soluble in water and is used in the synthesis of other iron compounds and in analytical chemistry.
Iron(III) acetate (Fe(C2H3O2)3): Similar to this compound, iron(III) acetate is used as a catalyst in organic reactions and as a precursor for other iron compounds.
This compound is unique due to its specific coordination with benzoate ions, which imparts distinct chemical and physical properties compared to other iron(III) compounds.
Propriétés
Formule moléculaire |
C21H18FeO6 |
|---|---|
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
benzoic acid;iron |
InChI |
InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9); |
Clé InChI |
CCJKCUMNOMSPPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


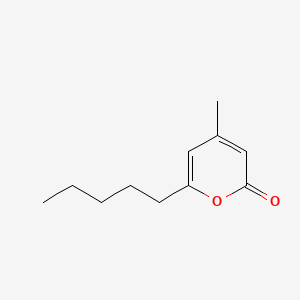
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)

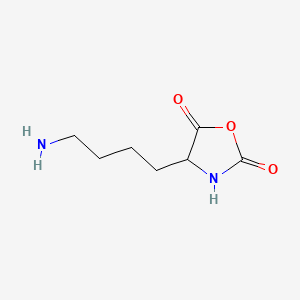
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
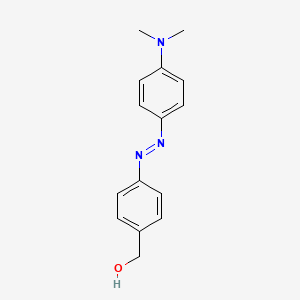
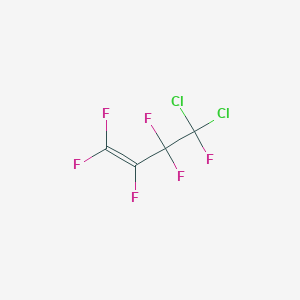
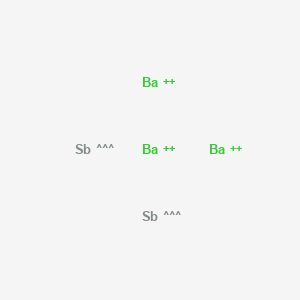
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
